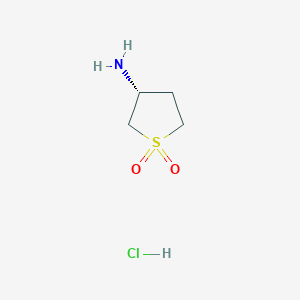
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Übersicht
Beschreibung
“®-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound. It is also known as "Thiomorpholine 1,1-dioxide hydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, the synthesis of 1,2,4-thiadiazinane 1,1-dioxides has been achieved via a three-component SuFEx type reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, ninhydrin-based multicomponent reactions have been used to build versatile scaffolds .Wissenschaftliche Forschungsanwendungen
Butadiene Sulphone Chemistry
3-Oxotetrahydrothiophen dioxide, prepared from 3-aminotetrahydrothiophen dioxide through oxidation with hydrogen peroxide and subsequent hydrolysis, shows potential for further chemical transformations. The study discusses its synthesis routes and reactions, highlighting its versatility in organic chemistry (Mason et al., 1967).
Fluorescence Probes Development
The synthesis of novel fluorescence probes for detecting reactive oxygen species indicates the application of related compounds in biological and chemical studies. This research showcases the utility of (R)-3-Aminotetrahydrothiophene 1,1-dioxide derivatives in creating tools for studying highly reactive oxygen species in various biological contexts (Setsukinai et al., 2003).
Catalysis and Organic Synthesis
Research on rhenium(VII) catalysis in Prins cyclization reactions demonstrates the role of related sulfur-containing compounds in facilitating organic synthesis processes. The findings contribute to the understanding of how such catalysts can be applied to generate complex organic molecules with high selectivity and efficiency (Tadpetch & Rychnovsky, 2008).
Analytical and Synthetic Chemistry
The synthesis of both enantiomers of cyclic methionine analogues, including (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids, underlines the compound's significance in producing optically active substances. This research highlights methods for achieving high optical purity and yield, crucial for pharmaceutical and chemical research applications (Oba et al., 2013).
Electrochemical CO2 Reduction
A study on molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors for enhanced electrochemical CO2 reduction illustrates the application of sulfur-containing compounds in environmental chemistry. This work contributes to the development of efficient catalysts for CO2 conversion processes, showcasing the potential for sustainable chemical practices (Talukdar et al., 2020).
Eigenschaften
IUPAC Name |
(3R)-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQMSFXPSKBDY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)

![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)
![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)
![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)

